Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
Description
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic organic compound featuring a mesityl (2,4,6-trimethylbenzoyl) group linked via a methanone bridge to a 3-(pyrimidin-2-ylamino)azetidine ring. Key structural attributes include:
- Pyrimidin-2-ylamino substituent: A six-membered aromatic heterocycle (pyrimidine) with two nitrogen atoms and an amino group, enabling hydrogen-bonding interactions.
- Mesityl group: A bulky, electron-rich aromatic substituent that enhances hydrophobicity and steric bulk.
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-7-12(2)15(13(3)8-11)16(22)21-9-14(10-21)20-17-18-5-4-6-19-17/h4-8,14H,9-10H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYBSRMLBAYSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)NC3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The mesityl group can be introduced through Friedel-Crafts alkylation, while the pyrimidinylamino group is often added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidinylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent or in other therapeutic areas.
Industry: Could be used in the production of advanced materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrimidinylamino group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Differences
Azetidine vs. Oxadiazole Heterocycles
- : Compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (C₈H₆N₄OS₂) feature a five-membered oxadiazole ring with sulfur and oxygen atoms, contrasting with the azetidine core in the target compound . Impact: Oxadiazoles are electron-deficient and participate in π-π stacking, whereas azetidines may exhibit greater ring strain but improved hydrogen-bonding capacity via the amino group.
Pyrimidin-2-ylamino vs. Pyrimidin-2-ylthio Substituents
- : The substitution of a sulfur atom (thioether) in 4a-f derivatives vs. the amino group in the target compound alters electronic and binding properties .
Mesityl Group vs. Other Aromatic Substituents
- : Pyridine derivatives like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime incorporate fluorine and silyl-protected groups, differing from the mesityl group’s steric bulk .
- Impact : The mesityl group increases lipophilicity (logP) but may reduce solubility, whereas fluorine or silyl groups enhance metabolic stability or polarity.
Physicochemical Properties
Q & A
Q. Basic Research Focus :
- NMR spectroscopy : 1H/13C NMR to confirm azetidine ring conformation and pyrimidine substitution patterns .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation pathways .
Advanced Techniques : - X-ray crystallography : Resolve 3D structure to analyze steric effects of the mesityl group .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) for reactivity studies .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Q. Advanced Research Focus :
- Core modifications : Synthesize analogs with varied substituents on the azetidine (e.g., fluoromethyl vs. hydroxy groups) to assess steric/electronic impacts .
- Pharmacophore mapping : Use molecular modeling to identify critical binding motifs (e.g., pyrimidine’s hydrogen-bonding capacity) .
- In vitro profiling : Test analogs against panels of related targets (e.g., kinase isoforms) to quantify selectivity .
What experimental approaches are effective in elucidating the compound’s mechanism of action in oncological contexts?
Q. Advanced Research Focus :
- Kinase inhibition assays : Screen against MEK, RAF, or PI3K pathways using recombinant enzymes .
- Western blotting : Monitor phosphorylation levels of downstream effectors (e.g., ERK1/2) in treated cancer cells .
- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential changes .
How can researchers address challenges in solubility and bioavailability during preclinical development?
Q. Advanced Research Focus :
- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug strategies : Modify methanone or pyrimidine groups with hydrolyzable esters .
- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve pharmacokinetics .
What computational tools are recommended for predicting metabolic pathways and toxicity risks?
Q. Basic Research Focus :
- ADMET prediction software : Use SwissADME or ADMETlab to estimate CYP450 interactions and metabolic stability .
- Toxicity profiling : Apply Derek Nexus or ProTox-II to identify potential hepatotoxic or mutagenic liabilities .
How do structural modifications to the azetidine ring influence pharmacological activity?
Q. Advanced Research Focus :
- Ring size variation : Compare azetidine (4-membered) vs. pyrrolidine (5-membered) analogs to assess conformational flexibility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Spirocyclic derivatives : Design fused-ring systems to restrict rotation and improve target binding .
What strategies mitigate synthetic bottlenecks in scaling up this compound for in vivo studies?
Q. Basic Research Focus :
- Flow chemistry : Optimize coupling steps in continuous reactors to improve reproducibility .
- Catalyst screening : Test palladium or copper catalysts for efficient amination steps .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to simplify purification .
How can contradictory data from spectroscopic vs. crystallographic analyses be reconciled?
Q. Advanced Research Focus :
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility not captured in X-ray structures .
- Hirshfeld surface analysis : Compare crystallographic packing forces with solution-state interactions .
- Multi-technique validation : Cross-reference IR, Raman, and solid-state NMR data to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
